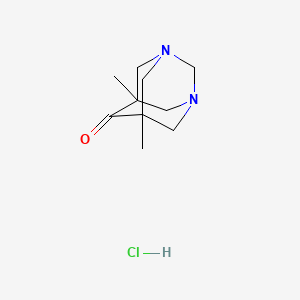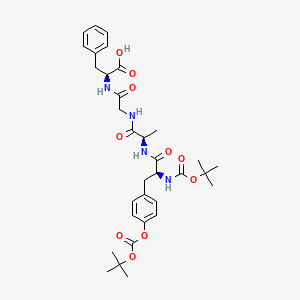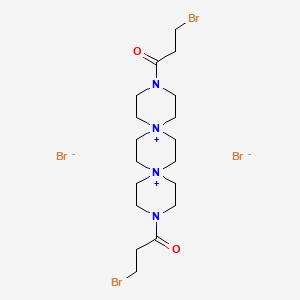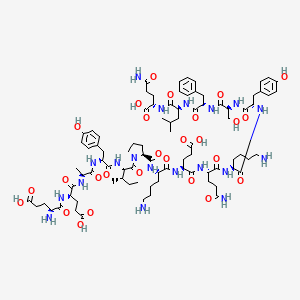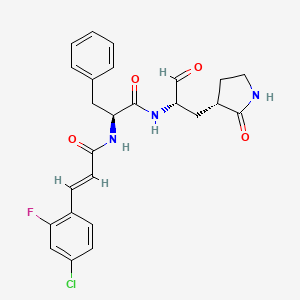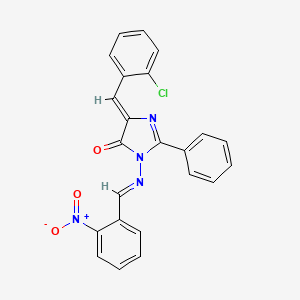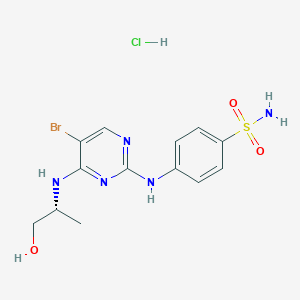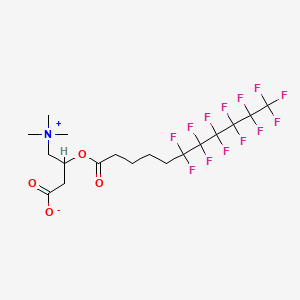
5-(F-Hexyl)-pentanoyl carnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(F-Hexyl)-pentanoyl carnitine is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of most mammals, plants, and some bacteria. Carnitine plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is essential for energy production . The addition of a fluorinated hexyl group to the pentanoyl chain of carnitine can potentially enhance its biochemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(F-Hexyl)-pentanoyl carnitine typically involves the following steps:
Preparation of the Fluorinated Hexyl Intermediate: The fluorinated hexyl chain can be synthesized through a series of halogenation and substitution reactions.
Coupling with Carnitine: The fluorinated hexyl intermediate is then coupled with carnitine using esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Chemical Reactions Analysis
Types of Reactions
5-(F-Hexyl)-pentanoyl carnitine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted carnitine derivatives
Scientific Research Applications
5-(F-Hexyl)-pentanoyl carnitine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(F-Hexyl)-pentanoyl carnitine involves:
Transport of Fatty Acids: Facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.
Energy Production: Enhances ATP production by improving mitochondrial function.
Antioxidant Properties: Exhibits antioxidant activity, protecting cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
L-Carnitine: The parent compound involved in fatty acid metabolism.
Acetyl-L-Carnitine: A derivative with enhanced neuroprotective properties.
Propionyl-L-Carnitine: Known for its cardiovascular benefits.
Uniqueness
5-(F-Hexyl)-pentanoyl carnitine is unique due to the presence of the fluorinated hexyl group, which may enhance its biochemical stability and efficacy compared to other carnitine derivatives .
Properties
CAS No. |
142674-34-8 |
|---|---|
Molecular Formula |
C18H22F13NO4 |
Molecular Weight |
563.3 g/mol |
IUPAC Name |
3-(6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoroundecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C18H22F13NO4/c1-32(2,3)9-10(8-11(33)34)36-12(35)6-4-5-7-13(19,20)14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31/h10H,4-9H2,1-3H3 |
InChI Key |
NARMUALNFCNDQL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


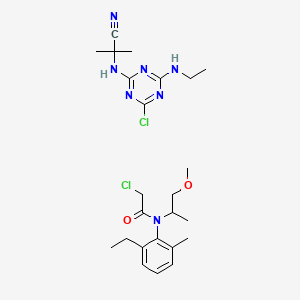


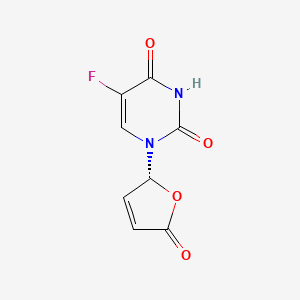
![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)
